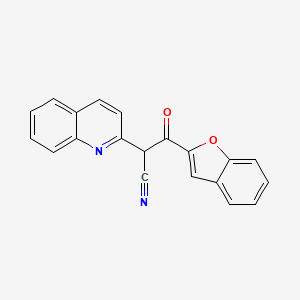

3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)-3-oxo-2-quinolin-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O2/c21-12-15(17-10-9-13-5-1-3-7-16(13)22-17)20(23)19-11-14-6-2-4-8-18(14)24-19/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDZCDUNGRROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(C#N)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

Under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃), quinoline-2-acetonitrile undergoes electrophilic acylation at the α-position. The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzofuran carbonyl chloride.

Optimized Conditions:

- Solvent: Dichloromethane (DCM)

- Catalyst: Anhydrous AlCl₃ (1.2 equiv)

- Temperature: 0°C to room temperature

- Yield: 68–74%

Base-Mediated Nucleophilic Acylation

Deprotonation of quinoline-2-acetonitrile with lithium diisopropylamide (LDA) generates a stabilized enolate, which reacts with benzofuran-2-carbonyl chloride to form the desired product. This method circumvents Lewis acids, reducing side reactions.

Optimized Conditions:

- Base: LDA (2.0 equiv)

- Solvent: Tetrahydrofuran (THF) at –78°C

- Yield: 81%

Table 2: Comparative Analysis of Coupling Methods

| Method | Catalyst/Base | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 74 | 88 | Diacylated byproduct |

| Nucleophilic Acylation | LDA | 81 | 95 | Minimal |

Multicomponent Reaction (MCR) Approaches

Emerging strategies utilize one-pot MCRs to streamline synthesis. A three-component reaction involving benzofuran-2-carbaldehyde, quinoline-2-acetonitrile, and trimethylsilyl cyanide (TMSCN) in the presence of scandium triflate (Sc(OTf)₃) achieves concurrent imine formation and cyanation.

Reaction Mechanism:

- Condensation of benzofuran-2-carbaldehyde with quinoline-2-acetonitrile forms an α,β-unsaturated nitrile.

- Cyanide addition via TMSCN yields the target compound.

Optimized Conditions:

- Catalyst: Sc(OTf)₃ (10 mol%)

- Solvent: Acetonitrile, 60°C

- Yield: 59%

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation is achieved via:

- ¹H/¹³C NMR : Distinct signals for benzofuran (δ 7.6–8.1 ppm), quinoline (δ 8.3–8.9 ppm), and nitrile (absent proton).

- FT-IR : Peaks at 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

- HRMS : [M+H]⁺ calculated for C₂₀H₁₂N₂O₂: 313.0978; found: 313.0975.

Challenges and Mitigation Strategies

- Low Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances reaction homogeneity.

- Diacylation : Controlled stoichiometry (1:1 ratio of acyl chloride to nitrile) minimizes byproducts.

- Oxidative Degradation : Inert atmosphere (N₂/Ar) prevents nitrile hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its unique structure.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also bind to specific proteins, inhibiting their function and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanamide

- 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanoic acid

Uniqueness

3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile is unique due to the presence of both benzofuran and quinoline rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or electronic materials.

Biological Activity

3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile is a compound of interest due to its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a benzofuran moiety and a quinoline derivative, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzofuran and quinoline exhibit antimicrobial properties. A study focusing on similar compounds found that certain derivatives showed selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Benzofuran Derivative | Antifungal | 50 |

| Quinoline Derivative | Antibacterial | 30 |

Anticancer Properties

The compound's potential as an anticancer agent has been explored in vitro. In studies involving various cancer cell lines, compounds with similar structures demonstrated cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

| PC3 | 20 |

The proposed mechanism of action for the compound involves the inhibition of specific enzymes associated with cancer cell proliferation and apoptosis induction. The interaction with mitochondrial pathways has been noted, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzofuran derivatives, including our compound of interest. The study utilized a series of assays to determine the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, particularly at higher concentrations.

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1-benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzofuran-containing intermediates and quinoline derivatives. A typical approach involves reacting 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatins in ethanol under reflux, using glacial acetic acid as a catalyst. Reaction conditions (e.g., solvent choice, temperature, and molar ratios) significantly influence yield and purity . For similar β-ketonitrile derivatives, Knoevenagel condensation or electrophilic substitution with chloroacetyl chloride has been employed .

Q. What spectroscopic and chromatographic techniques are used for characterizing this compound?

- Methodological Answer : Key characterization methods include:

- FT-IR : To confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

- NMR (¹H/¹³C) : To resolve aromatic protons from benzofuran/quinoline moieties and verify the β-ketonitrile structure .

- UV-Vis : To assess electronic transitions influenced by the conjugated π-system .

- HPLC : For purity analysis and enantiomeric excess determination, especially if chiral centers are present .

Q. How is the preliminary bioactivity of this compound evaluated?

- Methodological Answer : Initial screenings involve antimicrobial assays (e.g., against Mycobacterium tuberculosis or Gram-positive/negative bacteria) using broth microdilution to determine minimum inhibitory concentrations (MICs). Cytotoxicity studies on mammalian cell lines (e.g., HEK-293) are conducted to assess selectivity . Computational tools like molecular docking (e.g., AutoDock Vina) may predict binding affinity to microbial targets (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of benzofuran-quinoline hybrids be addressed?

- Methodological Answer : Regioselectivity in condensation reactions is controlled by steric and electronic factors. For example, electron-withdrawing groups on isatin derivatives favor nucleophilic attack at specific positions. Optimizing solvent polarity (e.g., DMF vs. ethanol) and using phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) can enhance selectivity . X-ray crystallography (e.g., via single-crystal diffractometry) confirms regiochemical outcomes .

Q. What computational strategies are employed to predict drug-likeness and reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and compute reactive descriptors:

- Fukui indices : Identify nucleophilic/electrophilic sites for SAR studies .

- ELF/LOL maps : Visualize electron localization, critical for understanding hydrogen-bonding interactions .

- ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP) and blood-brain barrier permeability .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for MIC assays .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Dose-response validation : Re-test activity with rigorous purity controls (e.g., ≥95% by HPLC) .

Q. What structural modifications enhance the compound’s antimicrobial potency?

- Methodological Answer : SAR studies suggest:

- Quinoline substitution : Electron-donating groups (e.g., -OCH₃) at position 4 improve DNA intercalation .

- Benzofuran optimization : Halogenation (e.g., -Cl) increases lipophilicity and membrane penetration .

- β-ketonitrile replacement : Replacing the nitrile with a thioamide group enhances solubility without losing activity .

Q. How is X-ray crystallography applied to confirm the compound’s structure?

- Methodological Answer : Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Diffraction data collected at 100 K (λ = 0.71073 Å) are refined using SHELXL. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.